

# Dimethylphosphoramidic Dichloride: A Technical Guide to Structural Information and Bonding

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## Compound of Interest

Compound Name: *Dimethylphosphoramidic dichloride*

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## Introduction

**Dimethylphosphoramidic dichloride**, with the chemical formula  $C_2H_6Cl_2NOP$ , is a key organophosphorus compound utilized in a variety of synthetic applications, including as a precursor for phosphoramides and other organophosphorus derivatives.<sup>[1][2]</sup> A comprehensive understanding of its molecular structure and bonding is crucial for predicting its reactivity and for the rational design of novel molecules in pharmaceutical and agrochemical research. This technical guide provides a detailed overview of the available structural and spectroscopic data for **dimethylphosphoramidic dichloride**, alongside relevant experimental methodologies.

## Molecular Structure and Bonding

The molecular structure of **dimethylphosphoramidic dichloride** is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a dimethylamino group and two chlorine atoms.<sup>[3]</sup> While a definitive, recent experimental crystal structure or gas-phase electron diffraction study for **dimethylphosphoramidic dichloride** has not been identified in the reviewed literature, significant insights can be drawn from computational models and studies of closely related compounds.

A gas-phase electron diffraction study of the analogous compound, dimethylaminodichlorophosphine ( $(\text{CH}_3)_2\text{NPCl}_2$ ), was conducted in 1966.[4] This study, and later computational re-evaluations, provide a basis for understanding the geometry around the phosphorus and nitrogen atoms.[4] For **dimethylphosphoramicidic dichloride**, the phosphorus atom is expected to adopt a tetrahedral geometry.

### Computed Structural Data

Publicly available computed data from sources such as PubChem provide theoretical bond lengths and angles.[3] It is important to note that these are predictions and have not been experimentally verified.

Parameter	Value (Computed)
P=O Bond Length	~1.45 Å
P-N Bond Length	~1.66 Å
P-Cl Bond Length	~2.03 Å
N-C Bond Length	~1.47 Å
O=P-N Bond Angle	~115°
O=P-Cl Bond Angle	~113°
Cl-P-Cl Bond Angle	~102°
Cl-P-N Bond Angle	~106°
C-N-C Bond Angle	~114°
C-N-P Bond Angle	~123°

Table 1: Computed geometric parameters for **dimethylphosphoramicidic dichloride**. Data is illustrative and based on computational models.[3]

## Spectroscopic Properties

Spectroscopic techniques are fundamental to the characterization of **dimethylphosphoramicidic dichloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both  $^1\text{H}$  and  $^{31}\text{P}$  NMR are critical for confirming the identity and purity of **dimethylphosphoramicidic dichloride**. In the  $^1\text{H}$  NMR spectrum, a single resonance is expected for the two equivalent methyl groups. The  $^{31}\text{P}$  NMR spectrum will show a single resonance at a chemical shift characteristic of a phosphoramicidic dichloride. While specific spectral data for the pure compound is not detailed in the primary literature reviewed, studies on the synthesis of its derivatives routinely use NMR for characterization.[5][6]

## Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of **dimethylphosphoramicidic dichloride** provides key information about its functional groups. A strong absorption band corresponding to the P=O stretching vibration is a prominent feature in the IR spectrum. Other characteristic bands include P-N, P-Cl, and C-H stretching and bending vibrations. The National Institute of Standards and Technology (NIST) WebBook indicates the availability of an IR spectrum for this compound.[7]

Vibrational Mode	Approximate Wavenumber ( $\text{cm}^{-1}$ )
P=O Stretch	1250 - 1300
P-N Stretch	900 - 1000
P-Cl Stretch (asym)	500 - 600
P-Cl Stretch (sym)	450 - 550
C-H Stretches (in $\text{CH}_3$ )	2800 - 3000
$\text{CH}_3$ Deformations	1400 - 1480

Table 2: Expected infrared absorption frequencies for key vibrational modes of **dimethylphosphoramicidic dichloride**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **dimethylphosphoramicidic dichloride** are not extensively published as standalone procedures. However, the general methods can be inferred from studies where it is used as a reactant.

## Synthesis

**Dimethylphosphoramidic dichloride** is typically synthesized by the reaction of dimethylamine or its hydrochloride salt with phosphorus oxychloride ( $\text{POCl}_3$ ).<sup>[5]</sup>

General Procedure:

- Phosphorus oxychloride is dissolved in an inert, dry solvent (e.g., diethyl ether, dichloromethane) and cooled in an ice bath.
- A solution of dimethylamine in the same solvent is added dropwise with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
- The resulting dimethylamine hydrochloride precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield crude **dimethylphosphoramidic dichloride**, which can be further purified by vacuum distillation.

## Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for  $^1\text{H}$ ) is used.
- Data Acquisition:  $^1\text{H}$  and  $^{31}\text{P}\{^1\text{H}\}$  (proton-decoupled) spectra are acquired. For  $^{31}\text{P}$  NMR, an external standard of 85%  $\text{H}_3\text{PO}_4$  is typically used.<sup>[6]</sup>

Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

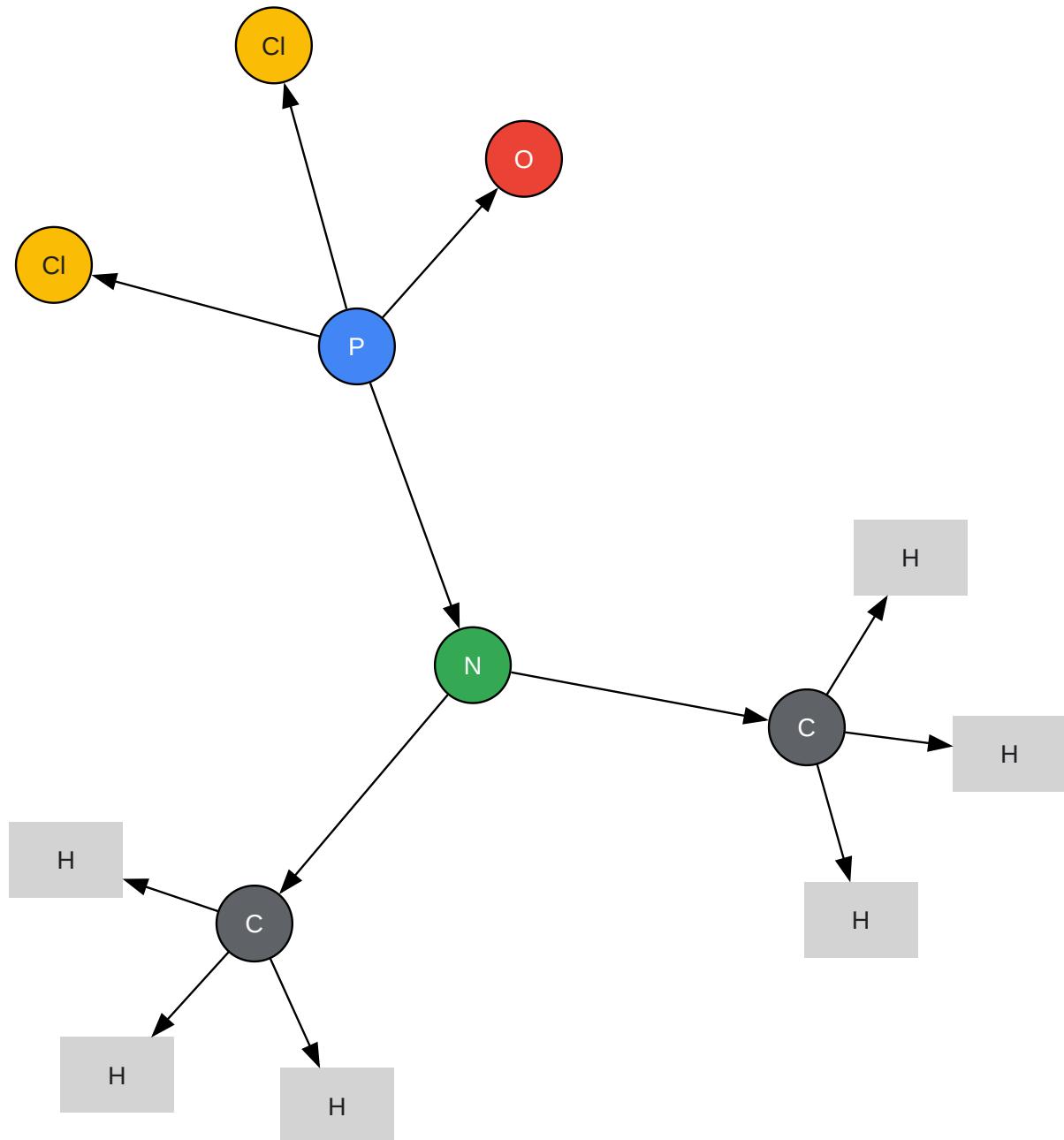
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

Gas-Phase Electron Diffraction (GED):

- Sample Introduction: The volatile liquid is introduced into a high-vacuum chamber where it is vaporized.
- Electron Beam Interaction: A high-energy electron beam is passed through the gas-phase molecules.
- Data Collection: The scattered electrons form a diffraction pattern on a detector, which is then analyzed to determine the molecular geometry.

## Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the bonding and connectivity within the **dimethylphosphoramicidic dichloride** molecule based on its known chemical formula and expected tetrahedral geometry.



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Caption: Ball-and-stick model of **dimethylphosphoramicidic dichloride**.

## Conclusion

**Dimethylphosphoramidic dichloride** is a valuable synthetic intermediate whose structural and electronic properties are of significant interest to the scientific community. While a definitive experimental determination of its molecular geometry is not readily available in recent literature, a combination of spectroscopic data, computational modeling, and comparison with analogous compounds provides a robust understanding of its structure and bonding. Further investigation using modern techniques such as single-crystal X-ray diffraction or gas-phase electron diffraction would be beneficial to precisely determine its structural parameters.

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- To cite this document: BenchChem. [Dimethylphosphoramidic Dichloride: A Technical Guide to Structural Information and Bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584038#dimethylphosphoramidic-dichloride-structural-information-and-bonding>]

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